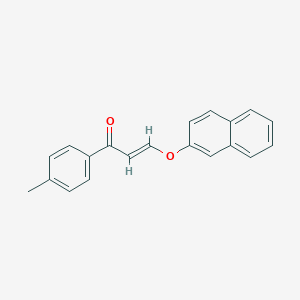
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide, also known as DPCPX, is a synthetic compound that belongs to the family of adenosine receptor antagonists. It is widely used in scientific research to study the adenosine receptor system and its effects on various physiological processes.
作用機序
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide acts as a selective antagonist of the A1 adenosine receptor, which is one of four adenosine receptor subtypes. By blocking the A1 receptor, 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide prevents the binding of adenosine, a naturally occurring neurotransmitter, and inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of adenosine-mediated vasodilation, the modulation of neurotransmitter release, and the regulation of inflammation. It has also been shown to have potential therapeutic applications in the treatment of several diseases, including cardiovascular disease, neurological disorders, and cancer.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide in lab experiments is its selectivity for the A1 adenosine receptor, which allows for the precise study of its effects on various physiological processes. However, one of the limitations of using 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve significant effects.
将来の方向性
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide and its effects on the adenosine receptor system. One area of research is the development of more potent and selective adenosine receptor antagonists for use in both basic and clinical research. Another area of research is the investigation of the potential therapeutic applications of 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide and other adenosine receptor antagonists in the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.
合成法
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 1-phenylpropan-2-amine to form the intermediate 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)prop-2-en-1-amine. This intermediate is then reacted with cyclopentanecarboxylic acid to form the final product, 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide is widely used in scientific research to study the adenosine receptor system and its effects on various physiological processes. It is particularly useful in the study of the A1 adenosine receptor, which is involved in the regulation of several physiological processes, including cardiovascular function, neurotransmission, and inflammation.
特性
製品名 |
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide |
|---|---|
分子式 |
C23H29NO3 |
分子量 |
367.5 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H29NO3/c1-17(15-18-9-5-4-6-10-18)24-22(25)23(13-7-8-14-23)19-11-12-20(26-2)21(16-19)27-3/h4-6,9-12,16-17H,7-8,13-15H2,1-3H3,(H,24,25) |
InChIキー |
NPYKPTYMDSPQGM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)

![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)
![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)
![(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B214910.png)
![1-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propan-2-ol](/img/structure/B214911.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B214915.png)